molecular formula C8H9NO2S B2842820 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 337311-46-3

2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B2842820
CAS No.: 337311-46-3
M. Wt: 183.23
InChI Key: GYWYRJBGPKHKCX-UHFFFAOYSA-N
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Description

2-Amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a cyclic organic compound with a unique structure and properties. It has a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Synthesis of Biologically Active Compounds

"2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid" and its derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds. For instance, derivatives of this compound have been utilized in the creation of triazole-based scaffolds, which are prominent in the development of peptidomimetics or biologically active compounds, particularly those acting as HSP90 inhibitors with significant potential in cancer therapy (Ferrini et al., 2015). Similarly, its acid chloride derivatives have shown in vitro anti-inflammatory and antioxidant activities, comparable to standard drugs such as ibuprofen and ascorbic acid, indicating potential applications in drug discovery for inflammatory diseases (Kumar et al., 2008).

Antimicrobial and Antifungal Activity

Arylidene derivatives of cyclopenta[b]thiophene-2-carboxylic acid exhibit notable antimicrobial and antifungal activities, making them candidates for future drug development, especially against resistant strains like methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017). This highlights the compound's relevance in addressing the growing concern of antibiotic resistance.

Synthetic Methodologies and Chemical Transformations

The compound and its analogs play a crucial role in advancing synthetic chemistry methodologies. For instance, the Gewald synthesis of 2-aminothiophenes, employing derivatives of "this compound," facilitates the preparation of 2-aminothiophenes, which are versatile in the synthesis of other thiophene derivatives and pivotal in the creation of condensed thiophenes like thionaphthenes and thienopyridines, expanding the toolkit available for organic synthesis and drug development (Gewald, 1976).

Pharmaceutical Development

The compound's derivatives have been explored for their antinociceptive properties, indicating their potential in the development of new pain management therapies. Such research underlines the importance of "this compound" derivatives in creating novel pharmacological agents with specific therapeutic effects (Shipilovskikh et al., 2020).

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-6(8(10)11)4-2-1-3-5(4)12-7/h1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWYRJBGPKHKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337311-46-3
Record name 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
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